molecular formula C6H10N2OS B1322768 (1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol CAS No. 98412-27-2

(1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol

Cat. No.: B1322768
CAS No.: 98412-27-2
M. Wt: 158.22 g/mol
InChI Key: JRGDGGYXZKWDFN-UHFFFAOYSA-N
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Description

(1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol is a chemical compound with the molecular formula C6H10N2OS. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by the presence of an ethyl group at the 1-position, a sulfanyl group at the 2-position, and a hydroxymethyl group at the 5-position of the imidazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach is the Grignard reaction, where 2-formyl-1-methyl-1H-imidazole reacts with phenylmagnesium bromide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The imidazole ring can interact with metal ions, affecting metalloprotein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-ethyl-4-(hydroxymethyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c1-2-8-5(4-9)3-7-6(8)10/h3,9H,2,4H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGDGGYXZKWDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CNC1=S)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629365
Record name 1-Ethyl-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98412-27-2
Record name 1-Ethyl-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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